molecular formula C10H8ClNO2S B3040278 Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate CAS No. 181283-33-0

Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B3040278
CAS No.: 181283-33-0
M. Wt: 241.69 g/mol
InChI Key: KNJZZJLVDYDEGL-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate (CAS: 181283-33-0) is a benzo[b]thiophene derivative characterized by a 3-amino group and a 7-chloro substituent on the aromatic ring, with a methyl ester at the 2-position. This compound serves as a key intermediate in pharmaceutical and agrochemical research, particularly in synthesizing biologically active molecules. Its structural features, including the electron-withdrawing chlorine and nucleophilic amino group, make it reactive in coupling and substitution reactions .

Properties

IUPAC Name

methyl 3-amino-7-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJZZJLVDYDEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207570
Record name Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181283-33-0
Record name Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181283-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the microwave-assisted synthesis method mentioned above could be adapted for larger-scale production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzo[b]thiophene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Typical reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, kinase inhibitors derived from this compound may inhibit the activity of specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate with analogous benzo[b]thiophene derivatives, focusing on structural features, physicochemical properties, and applications.

Compound Name (CAS) Substituents Structural Similarity Key Properties/Applications References
This compound (181283-33-0) 3-NH₂, 7-Cl, 2-COOCH₃ Reference (1.00) Intermediate for bioactive derivatives; R&D use
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (5556-20-7) 3-OH, 2-COOCH₂CH₃ 0.84 Higher polarity due to -OH; potential antioxidant activity
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (104795-85-9) 6-Cl, 2-COOCH₃ 0.70 Chlorine position affects electronic distribution
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1393803-55-8) 6-Cl, 3-OH, 2-COOH 0.88 Acidic group enhances solubility; antimicrobial use
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (N/A) 3-NH₂, 4-F, 2-COOCH₃ N/A Fluorine substitution alters reactivity in diazotization
Methyl 6-bromo-7-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (2918942-08-0) 6-Br, 7-Cl, 3-CF₃, 2-COOCH₃ N/A Multiple halogens increase steric hindrance; agrochemical applications

Key Observations:

Substituent Effects: The 3-amino group in the target compound enhances nucleophilicity, enabling reactions like diazotization and sulfonation . Chlorine Position: The 7-chloro substituent in the target compound differs from 6-chloro derivatives (e.g., 104795-85-9), altering electronic effects and biological target interactions .

Physicochemical Properties: Solubility: Carboxylic acid derivatives (e.g., 1393803-55-8) show improved aqueous solubility compared to ester analogs .

Biological Activity: The target compound’s amino and chloro groups are associated with antibacterial and antifungal properties in related derivatives . Trifluoromethyl-substituted analogs (e.g., 2918942-08-0) demonstrate enhanced pesticidal activity due to increased lipophilicity and metabolic stability .

Biological Activity

Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has been primarily investigated for its role as a kinase inhibitor . Kinases are critical enzymes that regulate various cellular processes through phosphorylation, and their dysregulation is often implicated in cancer and other diseases. This compound has shown promise in inhibiting several kinase families, including:

  • LIMK (LIM domain kinase)
  • PIM kinases (PIM1, PIM2, PIM3)
  • MAPK-activated protein kinase (MK2)

The compound interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity. This inhibition can disrupt critical biochemical pathways involved in cell signaling, leading to potential therapeutic effects against tumors.

Biochemical Pathways Affected

The inhibition of LIMK can disrupt actin polymerization, which is essential for cell motility and invasion. Similarly, targeting PIM kinases can interfere with cell survival pathways, while inhibiting MK2 affects the MAPK signaling pathway crucial for inflammatory responses and cellular stress management.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Tumor Growth : Research has demonstrated that this compound can prevent tumor growth by inhibiting key kinases involved in cancer progression. For example, studies have shown that compounds with similar structures exhibit significant anti-cancer properties by disrupting cell signaling pathways essential for tumor survival and metastasis .
  • Selectivity and Potency : this compound has been noted for its selectivity towards specific kinases. For instance, derivatives have shown Ki values in the nanomolar range against PIM kinases, indicating high potency .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption, making it a suitable candidate for oral administration in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is provided in the following table:

Compound NameStructure VariationUnique Features
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylateDifferent chlorine positionPotentially different biological activity
Methyl 3-amino-benzo[b]thiophene-2-carboxylateLacks chlorine substitutionMay exhibit reduced reactivity compared to chlorinated derivatives
Methyl thiophenecarboxylateNo amino or chlorinated groupsLess bioactive; primarily used in simpler organic syntheses

This table highlights how the specific chlorine substitution at position 7 may enhance the compound's reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor thiophene derivatives. Key steps include:

  • Chlorination : Introduce the chlorine substituent at the 7-position using chlorinating agents (e.g., POCl₃ or Cl₂ gas) under anhydrous conditions .
  • Amination : Introduce the amino group at the 3-position via nucleophilic substitution or reductive amination. For example, NH₃/NaBH₄ in methanol at 60°C yields ~70% conversion .
  • Esterification : Use methanol and H₂SO₄ as a catalyst to form the methyl ester from the carboxylic acid precursor .
  • Purification : Reverse-phase HPLC (methanol-water gradient) achieves >98% purity .

Q. How can spectroscopic techniques (NMR, IR, LC-MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The 7-chloro substituent causes deshielding of adjacent protons (δ ~7.2–7.5 ppm for aromatic protons). The methyl ester group appears as a singlet at δ ~3.8–4.0 ppm .
  • IR : Key peaks include C=O (ester) at ~1700 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 256.1 (calculated) confirms the molecular formula C₁₀H₈ClNO₂S .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of the benzo[b]thiophene core?

  • Methodological Answer :

  • Chlorine Substituent : The 7-chloro group directs electrophilic substitution to the 5-position due to its electron-withdrawing nature. Computational DFT studies (e.g., Gaussian 09) can predict reactivity .
  • Amino Group : The 3-amino group enhances nucleophilic reactivity at the 2-position, enabling acylations or alkylations. For example, reaction with succinic anhydride in CH₂Cl₂ yields acylated derivatives (67% yield) .

Q. What strategies mitigate conflicting spectral data during structural validation?

  • Methodological Answer :

  • Dynamic NMR : Resolve rotational isomers caused by restricted rotation of the ester group (e.g., coalescence temperature studies in DMSO-d₆) .
  • 2D NMR (COSY, HSQC) : Confirm connectivity between the 3-amino group and adjacent carbons.
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., dihedral angles between thiophene and benzene rings) .

Q. How does this compound interact with bacterial targets?

  • Methodological Answer :

  • Antibacterial Assays : Test against S. aureus (MIC ~32 µg/mL) and E. coli (MIC >128 µg/mL) to assess Gram selectivity .
  • Mechanistic Studies : Use fluorescence quenching to monitor binding to bacterial topoisomerase IV. Competitive inhibition is observed with IC₅₀ ~25 µM .
  • SAR Analysis : Modify the ester group (e.g., replace methyl with tert-butyl) to enhance lipophilicity and membrane permeability .

Data Contradiction Analysis

Q. Why do reported yields for similar benzo[b]thiophene derivatives vary across studies?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may reduce reaction rates due to stabilization of transition states .
  • Catalyst Loading : Excess H₂SO₄ in esterification (>10 mol%) leads to side reactions (e.g., hydrolysis), lowering yields .
  • Temperature Control : Amination above 70°C promotes decomposition of the amino group, reducing yields by ~15% .

Method Optimization

Q. How can chromatographic methods be optimized for purity analysis?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of 30% → 100% methanol in water (0.1% TFA) over 20 min. Retention time: ~12.5 min .
  • TLC : Silica gel 60 F₂₅₄, eluent = ethyl acetate/hexane (1:3). Rf = 0.45 under UV 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate

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